

# Fmoc-Tle-OH CAS number and molecular weight

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## Compound of Interest

Compound Name: *Fmoc-Tle-OH*

Cat. No.: *B557374*

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## An In-depth Technical Guide to Fmoc-Tle-OH

For Researchers, Scientists, and Drug Development Professionals

### Abstract

N- $\alpha$ -Fmoc-L-tert-leucine (**Fmoc-Tle-OH**) is a sterically hindered, non-proteinogenic amino acid derivative widely utilized in peptide chemistry. Its bulky tert-butyl side chain imparts unique conformational constraints on peptides, making it a valuable building block in the design of peptidomimetics, enzyme inhibitors, and other bioactive peptides. This guide provides a comprehensive overview of the physicochemical properties, applications, and handling of **Fmoc-Tle-OH**, with a focus on its use in solid-phase peptide synthesis (SPPS).

### Physicochemical Properties

**Fmoc-Tle-OH** is a white to off-white crystalline powder. Its key properties are summarized in the table below.

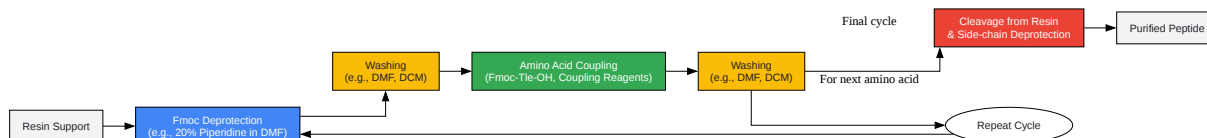
Property	Value	References
CAS Number	132684-60-7	[1][2][3][4][5][6]
Molecular Formula	C <sub>21</sub> H <sub>23</sub> NO <sub>4</sub>	[1][2][3][6]
Molecular Weight	353.41 g/mol	[1][2][3][6]
Synonyms	Fmoc-L-α-tert-butylglycine, N-Fmoc-L-tert-leucine	[2][4]
Appearance	White to off-white solid/powder	[3][4]
Purity	≥98%	[1][4]
Melting Point	124-127 °C	[6]
Solubility	Soluble in DMSO and Ethanol	[3][6]
Storage	Recommended storage at 2-8°C	[6]

## Applications in Peptide Synthesis

The primary application of **Fmoc-Tle-OH** is as a building block in solid-phase peptide synthesis (SPPS). The tert-butyl group of the tert-leucine residue provides significant steric hindrance, which can influence the secondary structure of peptides, enhance their proteolytic stability, and modulate their biological activity.

## Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of **Fmoc-Tle-OH** into a peptide sequence follows the standard Fmoc-SPPS protocol. The general workflow is depicted below.



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**Figure 1:** General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-amino acids.

## Experimental Protocol: Synthesis of Fmoc-L-tert-leucine

A general procedure for the synthesis of Fmoc-L-tert-leucine involves the reaction of L-tert-leucine with 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Materials:

- L-tert-leucine
- Dioxane
- 10% Sodium carbonate solution
- 9-fluorenylmethyl chloroformate (Fmoc-Cl)
- 500 mL reaction flask
- Ice bath
- Mechanical stirrer
- Dropping funnel

Procedure:

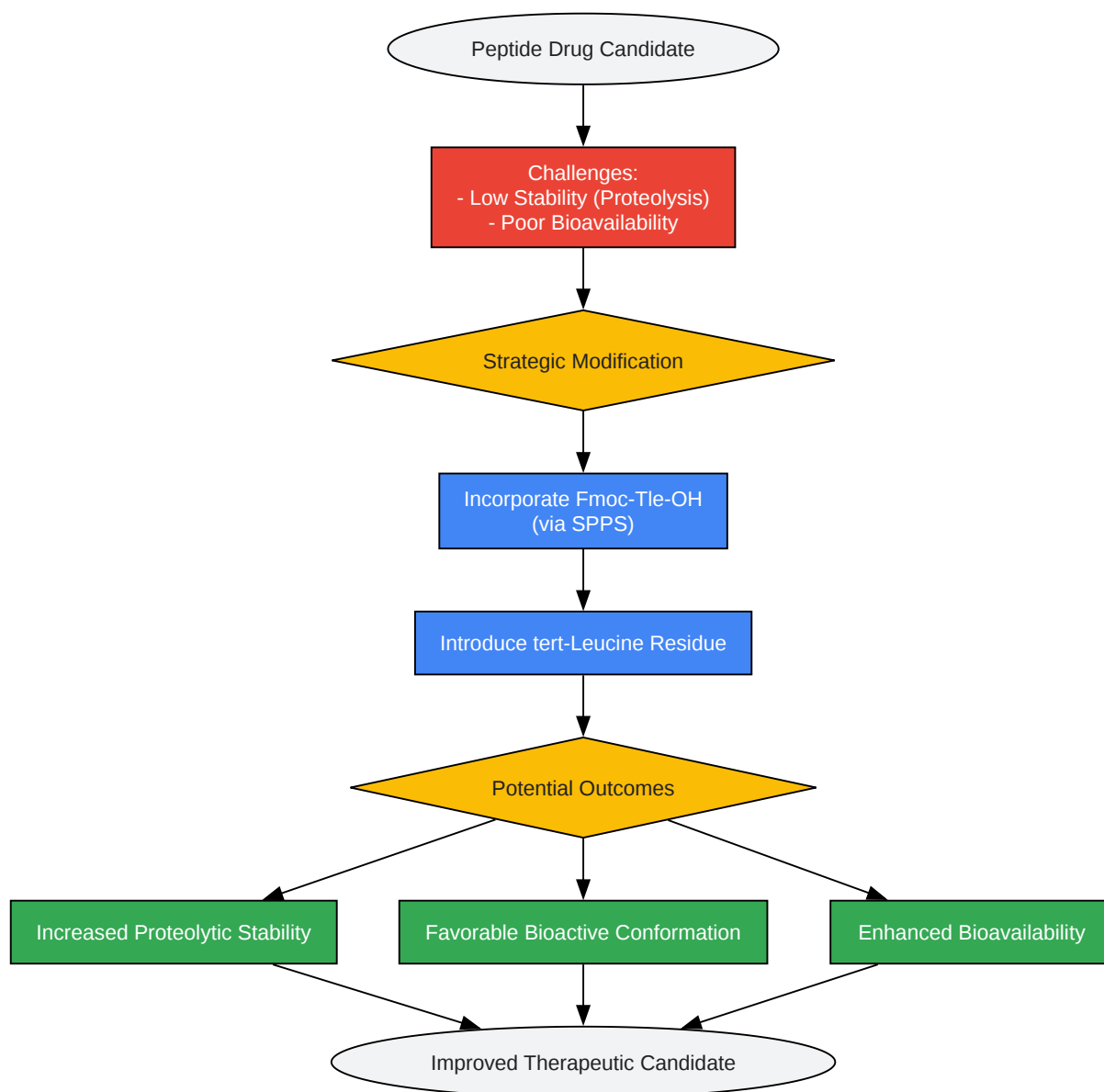
- In a 500 mL reaction flask, dissolve L-tert-leucine (38.6 mmol) in a mixture of dioxane (40 mL) and 10% sodium carbonate solution (100 mL).<sup>[6]</sup>
- Cool the reaction flask in an ice bath.
- Slowly add a solution of 9-fluorenylmethyl chloroformate (38.6 mmol) in dioxane (100 mL) to the reaction mixture using a dropping funnel under continuous mechanical stirring.<sup>[6]</sup>
- After the addition is complete, allow the solution to gradually warm to room temperature.
- Continue stirring the reaction mixture overnight.<sup>[6]</sup>
- The product, Fmoc-L-tert-leucine, can then be isolated and purified using standard techniques.

## Role in Drug Discovery and Development

The incorporation of tert-leucine into peptide-based drug candidates can significantly enhance their therapeutic potential. The steric bulk of the tert-butyl group can:

- **Increase Proteolytic Stability:** By shielding the peptide backbone from enzymatic degradation, thereby prolonging the in vivo half-life.
- **Induce Specific Conformations:** The restricted rotation around the C $\alpha$ -C $\beta$  bond can force the peptide into a specific bioactive conformation, enhancing its binding affinity and selectivity for its target.
- **Improve Membrane Permeability:** The increased lipophilicity can in some cases enhance the ability of the peptide to cross cell membranes.

The logical relationship for considering the use of **Fmoc-Tle-OH** in peptide-based drug design is illustrated in the following diagram.



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**Figure 2:** Rationale for using **Fmoc-Tle-OH** in peptide drug design.

## Safety and Handling

**Fmoc-Tle-OH** is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
- Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat.
- Storage: Store in a cool, dry, and well-ventilated area.

## Conclusion

**Fmoc-Tle-OH** is a crucial reagent for peptide chemists aiming to develop peptides with enhanced stability and specific conformational properties. Its unique steric profile provides a powerful tool for modulating the biological activity and pharmacokinetic properties of peptide-based therapeutics. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

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